6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid
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Overview
Description
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
6-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(15-12(18)19-13(2,3)4)10-6-5-9(7-14-10)11(16)17/h5-8H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
BSSBMATWOSPAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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